Avibactam sodium hydrate is derived from avibactam, which belongs to the class of β-lactamase inhibitors. It is classified as a sulfonic acid derivative and is specifically designed to inhibit the activity of extended-spectrum β-lactamases (ESBLs) and other β-lactamases produced by resistant bacteria . The compound plays a crucial role in enhancing the effectiveness of existing antibiotics by preventing bacterial degradation.
The synthesis of avibactam sodium hydrate involves several complex steps. One notable method begins with 5-hydroxy-2-picolinate as a starting material, undergoing a series of reactions that include reduction hydrogenation, biological lipase resolution, electrophilic addition, nucleophilic substitution, and cation exchange. This method has been optimized for high yield and environmental friendliness, allowing for easier large-scale production .
Another synthesis route utilizes N-Boc-L-pyroglutamic acid ethyl ester as an initial reactant, involving 13 steps that include activation ring opening, reduction, ammonolysis, and debenzylation. This method also aims to improve yield and reduce toxicity associated with by-products .
Avibactam sodium hydrate has a complex molecular structure characterized by its bicyclic framework. The chemical formula is , with a molecular weight of approximately 287.22 g/mol .
The structural representation includes:
This structure allows avibactam to effectively bind to β-lactamases, inhibiting their activity .
The primary chemical reaction involving avibactam sodium hydrate is its interaction with β-lactamases. These enzymes typically hydrolyze β-lactam antibiotics, rendering them ineffective. Avibactam binds to the active site of these enzymes through a reversible mechanism, thus preventing the hydrolysis of β-lactams and restoring their antibacterial activity .
The synthesis reactions include:
Avibactam functions as a β-lactamase inhibitor by forming a covalent bond with serine residues in the active site of β-lactamases. This action effectively blocks the enzyme's ability to hydrolyze β-lactams. The reversible nature of this interaction allows for restoration of antibiotic potency without permanent inactivation of the enzyme .
Clinical studies indicate that avibactam significantly reduces the minimum inhibitory concentration required for ceftazidime against resistant Enterobacteriaceae strains .
Avibactam sodium hydrate exhibits several notable physical and chemical properties:
These properties contribute to its bioavailability and therapeutic effectiveness .
Avibactam sodium hydrate is primarily utilized in clinical settings as part of combination therapies for treating infections caused by multidrug-resistant bacteria. Its role as a β-lactamase inhibitor makes it an essential component in combating antibiotic resistance, particularly in serious infections where traditional antibiotics fail .
Furthermore, ongoing research explores its potential applications in other therapeutic areas where β-lactam antibiotics are employed but face resistance challenges.
Avibactam sodium hydrate is a non-β-lactam β-lactamase inhibitor with the chemical formula C₇H₁₂N₃NaO₇S and a molecular weight of 305.24 g/mol [1] [5] [9]. Its core structure features a diazabicyclo[3.2.1]octane ring system, which is critical for its mechanism of action. The molecule contains two chiral centers with absolute configurations (2S,5R), confirmed via X-ray crystallography and synthetic chemistry studies [3] [4]. Key functional groups include:
Table 1: Atomic-Level Features of Avibactam Sodium Hydrate
Structural Element | Description |
---|---|
Ring System | Bicyclo[3.2.1] octane with 1,6-diazabicyclic core |
Stereochemistry | (2S,5R) configuration |
Hydration State | Monohydrate (1 H₂O molecule per molecule) |
Anionic Site | Sulfate group (charge-balanced by Na⁺) |
The sodium ion forms an ionic bond with the sulfate group, while the hydrate water stabilizes the crystal lattice via hydrogen bonding with the carbamoyl and carbonyl groups [6] [8].
Solubility
Avibactam sodium hydrate is highly water-soluble (>200 mg/mL, equivalent to 655 mM at 25°C), attributed to its ionic sulfate group and polar carbamoyl moiety [1] [9]. It remains soluble across physiological pH ranges (pH 4–8), but precipitation may occur in strongly acidic conditions (pH < 3) [5] [7].
Stability
Hydration State
The monohydrate form (CAS 2938989-90-1) is the dominant commercial crystalline phase. Dehydration above 40°C leads to amorphous anhydrous forms with reduced stability, necessitating controlled humidity during storage (RH 30–50%) [5] [6] [8].
Table 2: Hydrated vs. Anhydrous Forms
Property | Monohydrate | Anhydrous Form |
---|---|---|
Crystallinity | High (crystalline) | Variable (amorphous) |
Hygroscopicity | Low | High |
Stability | >24 months at 4°C | <6 months at 25°C |
The synthesis of avibactam hinges on constructing the diazabicyclo[3.2.1]octane core. A patented route (CN111646991B) uses L-pyroglutamic acid derivatives as chiral precursors [3]:
Alternative routes from Boc-protected pyroglutamic amide (12) face low yields (<25%) due to undesired side reactions during carbonylative ring closure [3]. The preferred pathway minimizes protection/deprotection steps, achieving an overall yield of 65–70% for the bicyclic core [3] [8].
Conversion of avibactam free acid to the sodium salt hydrate involves:
Table 3: Salt Formation Parameters
Parameter | Optimal Conditions | Impact on Product |
---|---|---|
Temperature | 0–5°C | Controls hydrate stoichiometry |
Anti-Solvent | Ethanol (3:1 v/v vs. water) | Enhances crystal purity |
Hydroxy Acid Additive | Sodium lactate (0.1 eq.) | Suppresses particle aggregation |
Appendix: Compound Nomenclature
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7